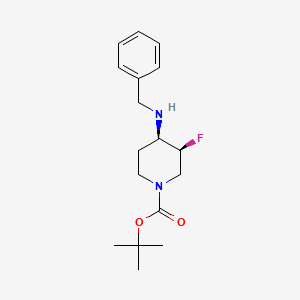
4,5-Difluoro-1-indanone
Overview
Description
4,5-Difluoro-1-indanone is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 4,5-Difluoro-1-indanone and its derivatives have been synthesized through various techniques. For instance, 5-trifluoromethyl-2-indanone was synthesized from 4-trifluoromethyl benzaldehyde using steps like Knoevenagel condensation and Friedel-Crafts acylation, highlighting the compound's potential in diverse chemical syntheses (F. Qian, 2014).
Applications in Organic Chemistry
- Role in Organic Reactions : this compound derivatives are involved in various organic reactions. The intramolecular Ritter reaction of 1-indanone beta-ketoester derivatives illustrates their use in generating complex organic structures like tricyclic lactams (K. van Emelen et al., 2000).
- Catalytic Properties : The compound shows different reactive pathways depending on the catalyst used, as seen in the oxidation or etherification of secondary benzylic alcohols (S. Bouquillon et al., 2000).
Photophysical Applications
- Fluorescent Probes : this compound derivatives have been utilized in developing fluorescent pH probes, which react to changes in acidity, demonstrating potential in biological and chemical sensing applications (Mukulesh Baruah et al., 2005).
Electronic and Solar Cell Applications
- Electron Acceptors in Solar Cells : Derivatives of this compound have been used in the development of electron acceptors for polymer solar cells, showing how fluorine substitution can enhance electron mobility and overall efficiency (Shuixing Dai et al., 2017).
Bioimaging and Photostability
- Bioimaging Applications : Certain derivatives have shown potential as biological fluorescent probes due to their photostability and imaging contrast, underscoring their utility in bioimaging and medical diagnostics (Liutao Yang et al., 2015).
Molecular and Electronic-State Studies
- Molecular Rotor for Viscosity Measurement : The compound has been used as a molecular rotor to measure cell viscosity, showcasing its application in understanding biological processes at a cellular level (M. Kuimova et al., 2008).
- Photochemical Synthesis Control : It has been used to control selectivity in photochemical synthesis, such as in the synthesis of indanones, demonstrating its role in fine-tuning chemical processes (P. Štacko et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, “5-Fluoro-1-indanone”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4,5-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKJIIXGCLYMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446351 | |
| Record name | 4,5-DIFLUORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628732-11-6 | |
| Record name | 4,5-DIFLUORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)



![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)
